[3-(trifluoromethyl)aziridin-2-yl]methanol
Overview
Description
[3-(Trifluoromethyl)aziridin-2-yl]methanol is a chemical compound with the molecular formula C4H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to an aziridine ring, which is further connected to a methanol group. This compound exhibits unique structural and chemical properties, making it valuable in various fields such as pharmaceutical synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)aziridin-2-yl]methanol typically involves the reaction of trifluoromethyl-substituted precursors with aziridine intermediates. One common method includes the use of trifluoromethylated aziridine derivatives, which are reacted under controlled conditions to yield the desired product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability. The industrial methods are designed to minimize waste and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)aziridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into simpler or more complex derivatives, depending on the reagents used.
Substitution: The trifluoromethyl and aziridine groups can undergo substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
[3-(Trifluoromethyl)aziridin-2-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)aziridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The aziridine ring is known for its reactivity, which can result in the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)aziridine]: Similar in structure but lacks the methanol group, which affects its reactivity and applications.
[2-(Trifluoromethyl)aziridin-1-yl]methanol: Differently substituted aziridine with distinct chemical properties and reactivity.
[3-(Trifluoromethyl)oxirane]: An epoxide analog with different reactivity and applications compared to aziridines.
Uniqueness
[3-(Trifluoromethyl)aziridin-2-yl]methanol is unique due to the combination of the trifluoromethyl group and the aziridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, offering advantages over similar compounds in terms of stability, reactivity, and versatility.
Properties
IUPAC Name |
[3-(trifluoromethyl)aziridin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3-2(1-9)8-3/h2-3,8-9H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUZCVVOLLSRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(N1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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